molecular formula C10H10BrNO B13338837 4-(3-Bromophenyl)-3-methylazetidin-2-one

4-(3-Bromophenyl)-3-methylazetidin-2-one

Cat. No.: B13338837
M. Wt: 240.10 g/mol
InChI Key: ADOGPCQZFTXIBG-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-3-methylazetidin-2-one is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a bromophenyl group attached to the azetidinone ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromobenzylamine with methyl acrylate in the presence of a base, followed by cyclization to form the azetidinone ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-3-methylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Bromophenyl)-3-methylazetidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of β-lactam antibiotics.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity. This mechanism is similar to that of β-lactam antibiotics, which target bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-3-methylazetidin-2-one
  • 4-(3-Chlorophenyl)-3-methylazetidin-2-one
  • 4-(3-Fluorophenyl)-3-methylazetidin-2-one

Uniqueness

4-(3-Bromophenyl)-3-methylazetidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromophenyl group can undergo selective substitution reactions, allowing for the synthesis of a wide range of derivatives .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

4-(3-bromophenyl)-3-methylazetidin-2-one

InChI

InChI=1S/C10H10BrNO/c1-6-9(12-10(6)13)7-3-2-4-8(11)5-7/h2-6,9H,1H3,(H,12,13)

InChI Key

ADOGPCQZFTXIBG-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC1=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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